molecular formula C11H12ClNO2S B13700775 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole

4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole

Cat. No.: B13700775
M. Wt: 257.74 g/mol
InChI Key: ZWEFFMFOPKKFPR-UHFFFAOYSA-N
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Description

4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole is a fused heterocyclic compound featuring a thiophene ring fused to a pyrrole ring at the [3,2-b] positions. The Boc (tert-butoxycarbonyl) group at the 4-position serves as a protective group for the pyrrole nitrogen, enhancing stability during synthetic processes . The 2-chloro substituent introduces electronic effects that modulate reactivity, making the compound suitable for further functionalization via cross-coupling or nucleophilic substitution reactions.

Properties

Molecular Formula

C11H12ClNO2S

Molecular Weight

257.74 g/mol

IUPAC Name

tert-butyl 2-chlorothieno[3,2-b]pyrrole-4-carboxylate

InChI

InChI=1S/C11H12ClNO2S/c1-11(2,3)15-10(14)13-5-4-8-7(13)6-9(12)16-8/h4-6H,1-3H3

InChI Key

ZWEFFMFOPKKFPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole typically involves the acylation of 4-substituted thieno[3,2-b]pyrrole derivatives. One common method includes the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate . The reaction conditions often involve the use of chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride as acylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. For example, thieno[3,2-b]pyrrole derivatives have been shown to inhibit lysine-specific demethylases, which regulate histone methylation and play a role in gene expression .

Comparison with Similar Compounds

Substituent Variations in Thieno[3,2-b]pyrrole Derivatives

Substituents on the thieno[3,2-b]pyrrole core significantly influence physical and chemical properties. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference ID
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde 4-Me, 5-CHO 165.21 63–64 Intermediate for drug synthesis
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate 5-COOMe, ring isomerization 181.21 127–129 Organic electronics
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole 4-Boc, 2-Cl ~283.75 (estimated) Not reported Protected intermediate for synthesis

Key Findings :

  • Electronic Effects : The electron-withdrawing chloro group at position 2 enhances electrophilic substitution reactivity compared to methyl or ester derivatives .
  • Stability : Boc protection improves solubility in organic solvents and prevents undesired side reactions at the nitrogen site .
  • Isomerization: Ring isomerization (e.g., thieno[2,3-b] vs. [3,2-b]) alters conjugation pathways, impacting optoelectronic properties in materials science .

Heteroatom Replacement: Selenium vs. Sulfur Analogs

Replacing sulfur with selenium in the thiophene ring generates seleno[3,2-b]pyrrole derivatives. These compounds exhibit distinct electronic properties due to selenium’s larger atomic size and polarizability:

  • OFET Performance: Seleno[3,2-b]pyrrole-based small molecules demonstrate higher hole mobility (0.42 cm²/V·s) compared to sulfur analogs, attributed to improved π-orbital overlap and reduced bandgap .
  • Synthesis Challenges: Selenium incorporation requires specialized reagents (e.g., elemental selenium or selenocyclization agents), increasing synthetic complexity compared to sulfur-based routes .

Fused-Ring Systems: Thieno- vs. Pyrano-Pyrroles

Pyrano[3,2-b]pyrroles and pyrano[2,3-c]pyrazoles represent oxygen-containing analogs with divergent reactivity:

  • Synthetic Routes: Pyrano-pyrroles are synthesized via cyclocondensation of aldehydes and malononitrile with hydroxypyrroles, often using silica-supported catalysts for high yields (~87–88%) .
  • Bioactivity: Pyrano[2,3-c]pyrazoles exhibit antimicrobial and anticancer activities, whereas thieno-pyrroles are more commonly explored in materials science due to their electron-rich thiophene moieties .

Organic Electronics

  • Dye-Sensitized Solar Cells (DSSCs) : Pyrrolo[3,2-b]pyrrole derivatives with carboxylic acid anchoring groups show efficient charge transfer to TiO₂, achieving power conversion efficiencies comparable to benchmark dyes .

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